molecular formula C18H18N4O3S B2675802 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 2034479-07-5

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2675802
CAS No.: 2034479-07-5
M. Wt: 370.43
InChI Key: BYALLQWBGYJGAD-UHFFFAOYSA-N
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Description

6-{3-[(3-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a synthetic small molecule hybrid of significant interest in pharmaceutical and biological research. This compound incorporates two privileged pharmacophores: a benzothiazole core and a piperidine ring, linked via a carbonyl group to a methoxypyrazine unit. The benzothiazole scaffold is extensively documented in scientific literature for its diverse biological profiles, including potential applications as a multifunctional antioxidant with excellent UV filtering capacity, antimicrobial activity against dermatophytes and Candida albicans, and antiproliferative effects on tumor cell lines such as melanoma . Furthermore, benzothiazole-piperazine/piperidine hybrid molecules have recently been identified as potent multi-target-directed ligands (MTDLs) for investigating complex diseases, showing promise in areas such as Alzheimer's disease by simultaneously targeting enzymes and protein aggregation . The structural complexity of this molecule, featuring a methoxypyrazine ether extension, suggests potential for targeted receptor interactions and warrants further investigation into its specific mechanism of action and binding affinity. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to explore its potential as a novel chemical entity in the discovery of bioactive molecules.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-16-17(20-7-6-19-16)25-13-3-2-8-22(10-13)18(23)12-4-5-14-15(9-12)26-11-21-14/h4-7,9,11,13H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYALLQWBGYJGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole typically involves several key steps:

  • Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
  • Attachment of the Piperidine Moiety : A nucleophilic substitution reaction introduces the piperidine ring by reacting a piperidine derivative with an appropriate leaving group on the benzothiazole core.
  • Introduction of the Methoxypyrazine Group : The final step involves coupling the methoxypyrazine group to the piperidine moiety, often employing palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production

For large-scale production, optimized reaction conditions are crucial to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are commonly employed.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, benzothiazole derivatives have been shown to induce apoptosis in cancer cell lines through activation of procaspase-3 to caspase-3 pathways . The incorporation of the methoxypyrazine moiety in this compound may further enhance its anticancer activity by modulating cell cycle regulators and apoptotic pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent . The unique structure may allow it to interact effectively with microbial targets.

Anti-inflammatory Effects

Given its structural features, this compound may also exhibit anti-inflammatory properties by interacting with inflammatory mediators and reducing pro-inflammatory cytokine production . This could be particularly beneficial in treating diseases characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine and methoxypyrazine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzothiazole-Piperidine/Piperazine Series

highlights three structurally related benzothiazole derivatives:

  • 2-(3-(4-(3-Methoxypyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (5h)
  • 2-(3-(4-(3-Methylpyridin-2-yl)piperidin-1-yl)propyl)benzo[d]thiazole (6a)

Key Differences:

Feature Target Compound Analogues (5h, 6a)
Linker Carbonyl group between benzothiazole and piperidine Propyl chain linker
Heterocyclic Substituent 3-Methoxypyrazine 3-Methoxypyridine (5h) or 3-methylpyridine (6a)
Ring System Piperidine with ether-oxygen linkage Piperazine (5h) or piperidine (6a)

The pyrazine ring (vs.

Piperidine/Piperazine-Benzothiazole Derivatives in Therapeutic Contexts

describes a structurally distinct autotaxin inhibitor: 6-(4-{4-[3-(4-Trifluoromethyl-phenyl)-propionyl]-piperazin-1-yl}-piperidine-1-carbonyl)-3H-benzooxazol-2-one .

Comparison Highlights:

Parameter Target Compound Autotaxin Inhibitor ()
Core Structure Benzothiazole Benzoxazolone
Substituent 3-Methoxypyrazine Trifluoromethylphenyl-propionyl
Biological Target Not explicitly stated (likely CNS or enzyme-related) Autotaxin enzyme

The benzothiazole core (electron-deficient) vs. benzoxazolone (electron-rich) suggests divergent target interactions. The trifluoromethyl group in the autotaxin inhibitor enhances lipophilicity and metabolic resistance compared to the methoxy group in the target compound .

Biological Activity

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound featuring an indole core and various functional groups, including methoxy and piperidine moieties. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its interaction with biological targets.

Chemical Structure and Properties

The compound can be represented by the molecular formula C21H22N4O3C_{21}H_{22}N_{4}O_{3} with a molecular weight of approximately 378.43 g/mol. Its structural features include:

  • Indole Core : Common in many kinase inhibitors.
  • Piperidine Ring : Often found in ligands for G protein-coupled receptors (GPCRs).
  • Methoxy Group : May enhance solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to inhibit various bacterial strains:

Compound MIC (µg/mL) Target Organisms
Benzothiazole derivative 8c<29Gram-negative E. coli
Benzothiazole derivative 8b<40Gram-positive S. aureus
Benzothiazole derivative 8a<132S. typhimurium

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, warranting further investigation into its mechanism of action against specific pathogens .

Anticancer Activity

The compound's structural characteristics hint at potential anticancer properties. For example, indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. A study on similar benzothiazole derivatives demonstrated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound may involve several mechanisms:

  • Kinase Inhibition : The indole scaffold suggests potential inhibition of specific kinases involved in cancer progression.
  • GPCR Modulation : The piperidine moiety may interact with GPCRs, influencing various signaling pathways.
  • Antimicrobial Pathway Disruption : Similar compounds have been shown to interfere with bacterial cell wall synthesis and metabolic processes .

Study on Antimicrobial Efficacy

A recent study synthesized several benzothiazole derivatives and assessed their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated that certain derivatives displayed potent activity against E. coli and S. aureus, highlighting the potential of benzothiazole compounds in developing new antibiotics .

Anticancer Research

In another study focusing on indole derivatives, compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, suggesting that these compounds could serve as lead candidates for further anticancer drug development .

Q & A

Q. Q1. What are the optimal synthetic routes and critical reaction conditions for synthesizing 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole?

Methodological Answer: The synthesis involves multi-step reactions:

Core Formation : Construct the benzothiazole core via cyclization of 2-aminothiophenol with halogenated precursors under acidic or basic conditions (e.g., K₂CO₃ in anhydrous acetonitrile) .

Piperidine Functionalization : Introduce the methoxypyrazine moiety via nucleophilic substitution or coupling reactions. For example, react 3-methoxypyrazin-2-ol with a piperidine derivative under Mitsunobu conditions (using DIAD/TPP) to form the ether linkage .

Carbonyl Bridging : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to attach the piperidine-methoxypyrazine unit to the benzothiazole core .

Q. Critical Conditions :

  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .
  • Temperature : Maintain 60–80°C for coupling steps to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures >95% purity .

Q. Q2. How can researchers validate the structural integrity of this compound and its intermediates?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, piperidine protons at δ 1.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and benzothiazole regions .
  • Mass Spectrometry (HRMS) : Verify molecular weight (calculated: ~403.5 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the methoxypyrazine group relative to the benzothiazole plane .

Advanced Research Questions

Q. Q3. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance biological activity?

Methodological Answer: Key SAR findings from analogous compounds:

  • Benzothiazole Core : Substitution at position 6 (e.g., fluoro or methoxy groups) improves target binding affinity by 20–40% .
  • Piperidine Linker : Replacing piperidine with pyrrolidine reduces steric hindrance, increasing solubility but decreasing metabolic stability .
  • Methoxypyrazine Group : Removing the methoxy group reduces kinase inhibition potency by >50%, highlighting its role in hydrogen bonding with ATP-binding pockets .

Q. Experimental Design :

  • Analog Synthesis : Systematically vary substituents (e.g., halogenation, alkylation) and assess activity via enzymatic assays (IC₅₀) .
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding modes to kinases like EGFR or CDK2 .

Q. Q4. How can researchers resolve contradictions in reported biological activities of similar benzothiazole derivatives?

Methodological Answer: Address discrepancies via:

Standardized Assays : Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays) .

Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .

Metabolic Stability Analysis : Compare hepatic microsomal degradation rates (e.g., human vs. rodent) to explain species-dependent efficacy .

Case Study : A reported IC₅₀ variation (1–10 μM for EGFR inhibition) was traced to differences in assay pH (7.4 vs. 6.8), altering protonation states of key residues .

Q. Q5. What strategies mitigate solubility challenges during in vivo testing?

Methodological Answer:

  • Formulation Optimization :
    • Use co-solvents (e.g., PEG-400/Cremophor EL) for intravenous administration .
    • Nanoemulsion or liposomal encapsulation improves oral bioavailability by 2–3× .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the piperidine nitrogen to enhance aqueous solubility .

Q. Data :

FormulationSolubility (mg/mL)Bioavailability (%)
Free compound0.1215
Liposomal2.545
PEG-based1.838

Q. Q6. How should researchers design in vivo studies to evaluate therapeutic potential against cancer?

Methodological Answer:

Model Selection :

  • Xenografts : Use EGFR-overexpressing cell lines (e.g., A549 lung cancer) .
  • Dosing : Administer 50 mg/kg (oral) or 20 mg/kg (IV) daily for 21 days .

Pharmacokinetics : Measure plasma half-life (t₁/₂), Cₘₐₓ, and tissue distribution via LC-MS/MS .

Toxicity Screening : Monitor liver enzymes (AST/ALT) and renal function (creatinine) weekly .

Key Finding : In murine models, the compound reduced tumor volume by 60% vs. controls but showed transient hepatotoxicity (AST elevation resolved post-treatment) .

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